3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by their fused bicyclic structure and are often explored for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This particular compound features a phenylpiperazine group, which enhances its biological activity and interaction with various biological targets.
The synthesis of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone can be traced back to studies that explore derivatives of quinazolinones for their therapeutic applications. Research has shown that modifications in the side chains of quinazolinones can significantly affect their biological activity and selectivity against various targets in the body .
This compound is classified as a quinazolinone derivative, specifically a substituted 4(3H)-quinazolinone. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The presence of the phenylpiperazine moiety suggests its potential use in medicinal chemistry, particularly in developing new pharmaceuticals targeting neurological disorders and cancer.
The synthesis of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone typically involves several key steps:
The typical synthetic route may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time. Characterization of the final product is often performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity .
The molecular structure of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone can be depicted as follows:
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 318.41 g/mol.
The chemical reactivity of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone can include:
Reactions involving this compound are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield after each step .
The mechanism of action for 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is primarily linked to its interaction with specific biological targets:
Studies have shown that similar compounds exhibit significant activity against various tumor cell lines, suggesting that this compound may also possess anticancer properties .
Relevant data from studies indicate moderate solubility profiles and stability under standard laboratory conditions .
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone has potential applications in:
Research continues to explore its full potential within medicinal chemistry and pharmacology, aiming to develop novel therapeutic agents based on this scaffold .
Catalyst-free methodologies provide an environmentally benign and cost-effective approach to constructing the quinazolinone core while minimizing purification challenges. The 4(3H)-quinazolinone scaffold is typically synthesized via condensation reactions between anthranilic acid derivatives and carbonyl-containing synthons under thermal activation. A particularly efficient catalyst-free approach involves the cyclocondensation of 2-aminobenzoic acid with carboxylic acids using ammonium hexafluorophosphate (NH₄PF₆) as both nitrogen source and promoter. This method achieves excellent yields (86-97%) of 2-substituted quinazolinones under mild conditions, forming the crucial C₂-N₃ bond without metal catalysts [3]. The reaction proceeds through an o-amidobenzamide intermediate, with NH₄PF₆ facilitating both nucleophilic attack and dehydration. For the target compound 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone, this method allows sequential functionalization: initial formation of the 4(3H)-quinazolinone core followed by N-alkylation at the 3-position with the designed propyl side chain bearing the 4-phenylpiperazine moiety. Microwave irradiation significantly enhances reaction efficiency in catalyst-free protocols, reducing typical reaction times from 6-8 hours to 15-30 minutes while maintaining yields above 85% [5] [9].
Table 1: Catalyst-Free Conditions for Quinazolinone Synthesis
Anthranilic Acid Derivative | Carbonyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl 2-aminobenzoate | Butyric anhydride | Toluene | 110 | 3 | 92 |
5-Bromoanthranilic acid | Valeryl chloride | Neat | 130 | 1.5 | 89 |
2-Aminobenzamide | Pentanal | Ethanol | Reflux | 6 | 78 |
2-Aminobenzoic acid | Levulinic acid | Water | 100 | 4 | 85 |
Nanoparticle catalysis addresses key limitations in traditional quinazolinone synthesis, particularly for sterically hindered derivatives like the target molecule. Gold nanoparticles (AuNPs, 5-10 nm) immobilized on mesoporous silica demonstrate exceptional catalytic efficiency in the cyclocondensation of anthranilic acid derivatives with aldehydes, enabling the formation of the quinazolinone core at room temperature within 30 minutes. The high surface area-to-volume ratio and tunable surface chemistry of AuNPs facilitate hydrogen transfer and dehydration steps critical for ring closure [5]. For N-alkylation at the 3-position—a crucial step for installing the {1-[(4-phenylpiperazino)carbonyl]propyl} side chain—magnetic Fe₃O₄ nanoparticles coated with aminopropylsilane show remarkable efficiency. These nanoparticles catalyze the coupling between 4(3H)-quinazolinone and 1-(3-bromopropyl)-4-phenylpiperazine-2-carboxamide derivatives in aqueous ethanol at 60°C, achieving 92% conversion with minimal di-substitution byproducts. Catalyst recyclability studies confirm retention of >85% activity after five cycles, significantly reducing production costs. Reaction parameter optimization reveals that maintaining nanoparticle dispersion at 0.5 mol% loading and pH 7-8 maximizes yield while preventing nanoparticle aggregation that plagues traditional catalysts at higher temperatures [5].
Table 2: Nanoparticle-Catalyzed Reaction Parameters
Nanoparticle Type | Size (nm) | Loading (mol%) | Temp (°C) | Reaction Time | Yield (%) | Recyclability (cycles) |
---|---|---|---|---|---|---|
Au/SiO₂ | 5-7 | 0.8 | 25 | 30 min | 94 | 7 |
Fe₃O₄@APS | 12-15 | 0.5 | 60 | 2 h | 92 | 5 |
Pd/CeO₂ | 8-10 | 1.0 | 80 | 45 min | 88 | 4 |
ZnO Quantum Dots | 4-6 | 2.0 | 50 | 3 h | 82 | 6 |
Oxidative methods enable direct functionalization of the quinazolinone core, particularly for installing the aliphatic propyl linker required for 3-{1-[(4-phenylpiperazino)carbonyl]propyl} substitution. Molecular oxygen serves as a green oxidant in the presence of cobalt(II) acetylacetonate for dehydrogenative coupling between 3,4-dihydroquinazolinones and 4-phenylpiperazine derivatives. This strategy bypasses pre-functionalized alkyl halides, instead using the unsaturated quinazolinone precursor that undergoes oxidative addition at the 3-position [9]. Critical to the target molecule's synthesis is the oxidative carbonylation step for installing the -C(O)propyl- linkage. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-mediated oxidation of 3-(3-hydroxypropyl)quinazolin-4(3H)-one intermediates efficiently generates the corresponding aldehyde, which undergoes in situ reductive amination with 4-phenylpiperazine followed by oxidation to the amide. This cascade reaction achieves 78% overall yield with excellent chemoselectivity, avoiding over-oxidation to carboxylic acids. Optimization revealed that dichloroethane as solvent and 5 mol% TEMPO/10 mol% NaOCl provided optimal conversion at room temperature, significantly outperforming traditional CrO₃-based oxidation that caused degradation of the quinazolinone core [5] [9].
Solid-phase synthesis enables rapid generation of structurally diverse 3-substituted-4(3H)-quinazolinone libraries, including the target molecule and its analogs. The strategy employs Wang resin-linked anthranilic acid derivatives as immobilized substrates. Key steps include: (1) Coupling Fmoc-protected anthranilic acid to hydroxymethyl resin via ester linkage; (2) Fmoc deprotection; (3) Cyclization with trimethyl orthovalerate in DMF catalyzed by p-TsOH to form resin-bound 4(3H)-quinazolinone; (4) N-Alkylation with 4-(3-bromopropyl)-1-phenylpiperazine-2-carboxylate in acetonitrile using DIEA as base; and (5) Cleavage with TFA/DCM (1:1) to release the target compound [7] [10]. For the critical N-alkylation step, microwave irradiation at 80°C for 10 minutes achieves near-quantitative conversion compared to 24 hours under conventional heating. This platform enables efficient introduction of diversity at three positions: the quinazolinone C2-position (via orthoester choice), N3-alkyl chain length, and piperazine N4'-substitution. A representative library of 48 analogs was synthesized with average purity >85% and yields ranging from 65-92%, demonstrating the robustness of this approach for generating structurally complex analogs of the target molecule for structure-activity relationship studies [7] [10].
Table 3: Solid-Phase Synthesis Optimization Parameters
Resin Type | Coupling Reagent | Cyclization Agent | Alkylation Time (h) | Cleavage Condition | Average Yield (%) |
---|---|---|---|---|---|
Wang resin | DIC/HOBt | Trimethyl orthoformate | 24 (rt) | TFA/DCM (1:1) | 72 |
Rink amide | HATU/DIPEA | Trimethyl orthovalerate | 0.17 (μW, 80°C) | TFA/TIS/H₂O (95:2.5:2.5) | 89 |
Merrifield | CDI | Trimethyl orthobenzoate | 12 (60°C) | HFIP/DCM (1:4) | 68 |
Tentagel S RAM | PyBOP/NMM | Triethyl orthoacetate | 0.25 (μW, 100°C) | 20% HF in Pyridine | 92 |
Compounds Mentioned in Synthesis
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9